molecular formula C25H23N5OS B2741831 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 922588-30-5

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Cat. No.: B2741831
CAS No.: 922588-30-5
M. Wt: 441.55
InChI Key: VZULNPVBLXQLFN-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C25H23N5OS and its molecular weight is 441.55. The purity is usually 95%.
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Biological Activity

4-Methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The structural components include:

  • Thiazole moiety : Implicated in various pharmacological activities.
  • Pyridazine : Often associated with anticancer properties.
  • Pyrrolidine : Known for enhancing bioactivity through structural modifications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant anticancer properties. For instance, similar thiazole derivatives have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances these effects .

CompoundIC50 (µg/mL)Cancer Type
Compound A1.61 ± 1.92Breast Cancer
Compound B1.98 ± 1.22Lung Cancer
Target CompoundTBDTBD

2. Anticonvulsant Activity

Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting that the compound may influence neurotransmitter systems or ion channels involved in seizure activity. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .

3. PTP1B Inhibition

The compound has been studied for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments. Structural modifications have shown varying degrees of inhibition, with some analogs displaying IC50 values as low as 6.37 µM, indicating strong inhibitory effects on PTP1B activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : The compound's ability to inhibit PTP1B suggests it may alter signaling pathways involved in glucose metabolism.
  • Cell Cycle Arrest : Similar thiazole compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Thiazole Derivatives in Cancer Therapy : A study found that thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, supporting the potential of the target compound in oncology .
  • Anticonvulsant Efficacy : In a series of experiments, thiazole-based compounds were evaluated for their anticonvulsant potential, showing promise in reducing seizure frequency in animal models .
  • PTP1B Inhibition Studies : Molecular docking studies indicated that certain analogs could effectively bind to the active site of PTP1B, providing insights into their inhibitory mechanisms .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZULNPVBLXQLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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